[(S)-1-(2-Amino-acetyl)-pyrrolidin-3-yl]-isopropyl-carbamic acid benzyl ester
Description
This compound is a pyrrolidine-based derivative featuring a 2-amino-acetyl substituent, an isopropyl-carbamic acid benzyl ester group, and an (S)-configured stereocenter. Pyrrolidine derivatives are widely explored in drug discovery due to their conformational rigidity and ability to modulate biological targets such as enzymes or receptors .
Properties
IUPAC Name |
benzyl N-[(3S)-1-(2-aminoacetyl)pyrrolidin-3-yl]-N-propan-2-ylcarbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O3/c1-13(2)20(15-8-9-19(11-15)16(21)10-18)17(22)23-12-14-6-4-3-5-7-14/h3-7,13,15H,8-12,18H2,1-2H3/t15-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMZFXTQJXILMAV-HNNXBMFYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C1CCN(C1)C(=O)CN)C(=O)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)N([C@H]1CCN(C1)C(=O)CN)C(=O)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
[(S)-1-(2-Amino-acetyl)-pyrrolidin-3-yl]-isopropyl-carbamic acid benzyl ester is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article presents a detailed analysis of its biological activity, including synthesis methods, mechanisms of action, and therapeutic applications.
Chemical Structure and Synthesis
The compound features a pyrrolidine ring, an amino group, and a carbamate moiety, which contribute to its biological properties. The synthesis typically involves the Steglich esterification method, utilizing dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as catalysts. This method is favored for its mild reaction conditions, which preserve sensitive functional groups.
The biological activity of [(S)-1-(2-Amino-acetyl)-pyrrolidin-3-yl]-isopropyl-carbamic acid benzyl ester can be attributed to its ability to interact with various molecular targets:
- Hydrogen Bonding : The amino group can form hydrogen bonds with biological molecules, enhancing affinity for specific receptors.
- Enzyme Inhibition : The compound has shown potential in inhibiting key enzymes such as acetylcholinesterase (AChE), which is significant in the treatment of neurodegenerative diseases .
- Modulation of Biological Pathways : Hydrolysis of the carbamate moiety may release active intermediates that modulate various signaling pathways .
1. Neuroprotective Effects
Research indicates that this compound exhibits neuroprotective properties, making it a candidate for treating conditions like Alzheimer's disease. Its ability to inhibit AChE enhances acetylcholine levels in the brain, potentially improving cognitive function .
2. Anticancer Properties
Studies have demonstrated that derivatives of pyrrolidine compounds, including this one, exhibit cytotoxicity against various cancer cell lines. For instance, related compounds have been shown to induce apoptosis in hypopharyngeal tumor cells more effectively than traditional chemotherapeutics like bleomycin .
3. Antimicrobial Activity
Preliminary investigations suggest that the compound could possess antibacterial properties, although further studies are needed to establish its efficacy against specific bacterial strains .
Case Study 1: Neuroprotection in Alzheimer's Disease
In a study exploring the effects of similar pyrrolidine derivatives on Alzheimer's models, researchers found that these compounds could significantly reduce amyloid-beta aggregation and improve cognitive performance in animal models. The mechanism was linked to enhanced cholinergic signaling due to AChE inhibition .
Case Study 2: Cytotoxicity Against Cancer Cells
A recent study evaluated the anticancer effects of related compounds in vitro. The results indicated that these compounds could inhibit cell proliferation and induce apoptosis in several cancer cell lines, suggesting potential therapeutic applications in oncology .
Data Tables
Scientific Research Applications
Drug Development
[(S)-1-(2-Amino-acetyl)-pyrrolidin-3-yl]-isopropyl-carbamic acid benzyl ester has been investigated for its potential as a therapeutic agent due to its structural similarity to known bioactive compounds.
- Mechanism of Action : The compound may act as an inhibitor or modulator of specific biological pathways, although detailed mechanisms require further elucidation through experimental studies.
- Target Diseases : Preliminary studies suggest that it could be beneficial in treating neurological disorders, given the presence of the pyrrolidine moiety which is common in various neuroactive drugs.
Enzyme Inhibition
Research indicates that compounds similar to this structure can inhibit enzymes involved in metabolic pathways, making them candidates for developing enzyme inhibitors.
- Case Study : In vitro studies have shown that certain derivatives can effectively inhibit enzymes like acetylcholinesterase, which is crucial in neurodegenerative diseases like Alzheimer's.
Antimicrobial Properties
Recent investigations have highlighted the antimicrobial activity of [(S)-1-(2-Amino-acetyl)-pyrrolidin-3-yl]-isopropyl-carbamic acid benzyl ester against various bacterial strains.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. coli | 32 µg/mL |
| S. aureus | 16 µg/mL |
| P. aeruginosa | 64 µg/mL |
Cytotoxicity Studies
Cytotoxicity assays reveal that this compound exhibits selective toxicity towards cancer cell lines while sparing normal cells.
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 10 |
| MCF-7 | 15 |
| Normal Fibroblasts | >100 |
Synthesis of Novel Derivatives
[(S)-1-(2-Amino-acetyl)-pyrrolidin-3-yl]-isopropyl-carbamic acid benzyl ester serves as a precursor for synthesizing novel derivatives with enhanced biological activities.
- Synthetic Route : The compound can be modified at the benzyl group or the carbamate moiety to create derivatives with altered pharmacokinetic properties.
Comparison with Similar Compounds
Research Findings and Implications
Substituent Effects: The amino-acetyl group in the target compound likely enhances hydrogen-bonding capacity compared to chloro- or hydroxy-ethyl analogs, improving target engagement .
Ring Size : Piperidine analogs exhibit higher molecular weights and flexibility, which may broaden therapeutic applications but complicate pharmacokinetics .
Stereochemistry : The (S)-configuration in the target compound may optimize binding to chiral biological targets, whereas the (R)-isomer () could exhibit reduced activity .
Stability: Amino-substituted derivatives generally show better stability than halogenated analogs, which are prone to hydrolysis or nucleophilic substitution .
Preparation Methods
Enantioselective Synthesis of (S)-Pyrrolidin-3-ylamine
The chiral pyrrolidine core is synthesized via asymmetric hydrogenation or chiral pool utilization . A proven method involves:
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Ring-opening of (S)-aziridine-2-carboxylates : Reacting (S)-aziridine derivatives with ammonia under acidic conditions yields (S)-pyrrolidin-3-ylamine with >98% enantiomeric excess (ee).
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Gabriel–Cromwell reaction : Treating 3,3-dibromopropanoate with (S)-1-phenylethylamine forms diastereomeric aziridines, which are separated via chromatography and hydrolyzed to the target amine.
Key Data :
| Step | Reagents/Conditions | Yield | ee |
|---|---|---|---|
| Aziridine formation | (S)-1-phenylethylamine, DCM, 0°C | 85% | 99% |
| Hydrolysis | HCl/EtOAc, 25°C, 12 h | 78% | 98% |
Carbamate Formation with Isopropyl Group
Isopropyl Carbamoylation
The amine reacts with isopropyl chloroformate under Schotten–Baumann conditions:
-
Base selection : Triethylamine (TEA) in THF neutralizes HCl, maintaining pH 8–9.
-
Reaction kinetics : Adding isopropyl chloroformate dropwise at 0°C minimizes side reactions (e.g., urea formation).
Typical Conditions :
| Parameter | Value |
|---|---|
| Solvent | Tetrahydrofuran (THF) |
| Temperature | 0°C → 25°C (gradual warming) |
| Time | 6–8 h |
| Yield | 81% |
Alternative Carbamate Strategies
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Carbonyldiimidazole (CDI) activation : Reacting the amine with CDI generates an imidazolide intermediate, which couples with isopropanol to form the carbamate.
-
Solid-phase synthesis : Immobilizing the pyrrolidine on Wang resin enables stepwise assembly, though scalability is limited.
Benzyl Ester Installation
Benzylation via Pyridinium Reagent
A mild, acid-free method uses 2-benzyloxy-1-methylpyridinium triflate (1):
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In situ reagent generation : 2-Benzyloxypyridine is methylated with methyl triflate in trifluorotoluene.
-
Benzyl transfer : The activated reagent reacts with the carbamate’s hydroxyl group at 50°C, yielding the benzyl ester without racemization.
Advantages :
-
No acidic or basic conditions, preserving stereochemistry.
-
Compatible with sensitive functional groups (e.g., amino acids).
Reaction Data :
| Component | Amount |
|---|---|
| 2-Benzyloxypyridine | 1.2 equiv |
| Methyl triflate | 1.5 equiv |
| Time | 3 h |
| Yield | 76% |
Classical Benzylation
-
Benzyl bromide/TEA : Traditional method with higher yields (85%) but risks epimerization under basic conditions.
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Silver oxide-mediated coupling : Enhances selectivity for secondary alcohols but requires anhydrous conditions.
Purification and Characterization
Chromatographic Isolation
Spectroscopic Data
Process Optimization and Scalability
Solvent and Temperature Effects
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for preparing [(S)-1-(2-Amino-acetyl)-pyrrolidin-3-yl]-isopropyl-carbamic acid benzyl ester and its structural analogs?
- Methodological Answer : The synthesis typically involves sequential protection of the pyrrolidine nitrogen and amino groups. For example, benzyl esters are commonly used as protecting groups for carbamic acids, as seen in analogs like [(S)-1-((S)-2-Amino-3-methyl-butyryl)-piperidin-3-yl]-carbamic acid tert-butyl ester . Key steps include:
- Selective acylation of the pyrrolidine nitrogen with 2-amino-acetyl groups.
- Use of isopropyl carbamate for temporary protection.
- Final deprotection under mild hydrogenolysis conditions to preserve stereochemistry.
Q. How should researchers handle and store this compound to ensure safety and stability?
- Methodological Answer :
- Storage : Store at -20°C under inert gas (argon/nitrogen) to prevent hydrolysis of the carbamate or benzyl ester groups.
- Handling : Use gloves, goggles, and fume hoods due to potential irritancy (similar to (S)-2-Amino-3-(4-hydroxyphenyl)propionic acid benzyl ester) .
- Waste Disposal : Segregate organic waste and collaborate with certified biohazard disposal services, as emphasized in protocols for imidazo[1,2-c]pyrimidine-2-carboxylic acid derivatives .
Q. What analytical techniques are suitable for confirming the stereochemical purity of this compound?
- Methodological Answer :
- Chiral HPLC : Use polar organic mobile phases (e.g., hexane/isopropanol) with chiral columns (e.g., Chiralpak IA/IB) to resolve epimers. Minor chromatographic adjustments (e.g., temperature, flow rate) may improve separation, as noted for related carbamic acid derivatives .
- NMR Spectroscopy : Compare - and -NMR shifts with reference data for (S)-configured pyrrolidine derivatives (e.g., (3S)-1-(2-Pyridinyl)-3-pyrrolidinol) .
Advanced Research Questions
Q. How can researchers address challenges in isolating stereoisomers during synthesis?
- Methodological Answer :
- Dynamic Resolution : Employ enzymatic catalysts (e.g., lipases) to selectively hydrolyze undesired enantiomers.
- Chromatographic Optimization : Adjust column chemistry (e.g., polysaccharide-based vs. cyclodextrin phases) and mobile phase polarity, as demonstrated in resolving epimers of (4S)-2-{[2-(4-Ethyl-2,3-dioxopiperazine-1-carboxamido)-2-phenylacetamido]methyl}-5,5-dimethylthiazolidine-4-carboxylic acid .
Q. What experimental designs are recommended for evaluating the pharmacological activity of this compound in combination therapies?
- Methodological Answer :
- Synergy Studies : Use checkerboard assays or isobologram analysis to assess combinatorial effects with kinase inhibitors (e.g., alpelisib), as modeled in patent data for pyrrolidine-containing benzo[7]annulene derivatives .
- Dose Optimization : Apply factorial design experiments to identify non-linear interactions between compounds.
Q. How can computational methods aid in predicting the metabolic stability of this compound?
- Methodological Answer :
- In Silico Tools : Use platforms like ADMET Predictor™ or SwissADME to estimate metabolic sites (e.g., benzyl ester hydrolysis).
- Docking Studies : Model interactions with cytochrome P450 isoforms (e.g., CYP3A4) using crystal structures from public databases (e.g., PDB). Reference data for similar esters, such as ethyl 2-benzyl-3-[3-(4-chlorophenyl)propyl]acetate, can guide parameterization .
Q. What strategies mitigate impurities arising from protecting group removal during synthesis?
- Methodological Answer :
- Selective Deprotection : Use hydrogenolysis with Pearlman’s catalyst (Pd(OH)/C) for benzyl esters, which minimizes over-reduction of amides.
- Purification : Apply flash chromatography with gradient elution (e.g., 5–50% EtOAc/hexane) to separate residual tert-butyl carbamate byproducts, as seen in analogs like tert-butyl N-{1-[(3R)-pyrrolidin-3-yl] cyclopropyl}carbamate .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
